molecular formula C26H28N2O3 B15019095 N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide

N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide

Cat. No.: B15019095
M. Wt: 416.5 g/mol
InChI Key: CYNOLUWOXOSKFD-OVVQPSECSA-N
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Description

N’-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzyloxybenzylidene moiety and a butylphenoxyacetohydrazide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide typically involves the condensation of 2-(benzyloxy)benzaldehyde with 2-(4-butylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of N’-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzylidene oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazides.

Scientific Research Applications

N’-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-(Benzyloxy)benzylidene)-2-(4-methylphenoxy)acetohydrazide
  • N’-(2-(Benzyloxy)benzylidene)-2-(4-ethylphenoxy)acetohydrazide
  • N’-(2-(Benzyloxy)benzylidene)-2-(4-propylphenoxy)acetohydrazide

Uniqueness

N’-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide is unique due to the presence of the butyl group, which can influence its chemical and biological properties The butyl group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-(4-butylphenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H28N2O3/c1-2-3-9-21-14-16-24(17-15-21)30-20-26(29)28-27-18-23-12-7-8-13-25(23)31-19-22-10-5-4-6-11-22/h4-8,10-18H,2-3,9,19-20H2,1H3,(H,28,29)/b27-18+

InChI Key

CYNOLUWOXOSKFD-OVVQPSECSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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